molecular formula C12H18O5S B8089751 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol

Cat. No.: B8089751
M. Wt: 274.34 g/mol
InChI Key: BOJZFBQYKGPYNC-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol is a chiral secondary alcohol featuring a substituted phenyl ring (3-ethoxy-4-methoxy groups), a methylsulfonyl moiety, and a hydroxyl group. It serves as a critical intermediate in synthesizing Apremilast, a PDE-4 inhibitor used to treat psoriasis and psoriatic arthritis . Its stereochemistry is pivotal: the (R)-enantiomer is enzymatically or chemically resolved to achieve high enantiomeric excess (e.g., 93% ee via ketoreductase KRED-P2-D12 or 99.4% ee using RuCl(p-cymene) catalysts) . The compound’s melting point is reported as 115–117°C (racemic form) , and its purity is commercially available up to 98% .

Properties

IUPAC Name

1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7,10,13H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJZFBQYKGPYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ruthenium-Based Catalysts with PEG Modifications

The most widely reported method employs ruthenium complexes with polyethylene glycol (PEG)-modified ligands for asymmetric hydrogenation of ketone precursors. For example, CN111518000A describes a BIMAH-type catalyst (Structure A):

RuCl2(PEGn-BIMAH)(Structure A)\text{RuCl}2(\text{PEG}{n}\text{-BIMAH}) \quad \text{(Structure A)}

Key Parameters :

  • Catalyst structure : PEG chain length (n=1216n = 12-16) optimizes solubility and recyclability.

  • Reaction conditions :

    • Solvent: Toluene

    • Temperature: 2540C25-40^\circ \text{C}

    • H2_2 pressure: 3.0MPa3.0 \, \text{MPa}

  • Performance :

    • Conversion: >99%>99\%

    • Chiral purity: 99.4%ee99.4\% \, \text{ee}

    • Heavy metal residue: <1ppm<1 \, \text{ppm}

Mechanism : The PEG chain facilitates catalyst immobilization, enabling facile filtration and reuse (recovery: 95%95\%).

Noyori-Type Transfer Hydrogenation

An alternative approach uses Noyori’s RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst for transfer hydrogenation:

  • Substrate : 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone.

  • Conditions :

    • Solvent: Isopropanol

    • HCOONa as hydrogen donor.

  • Outcomes :

    • Yield: 87%87\%

    • ee: 99.4%99.4\%

Limitation : Subsequent Mitsunobu reactions introduce racemization, reducing final ee to 41.7%41.7\%.

Enzymatic Synthesis

Ketoreductase-Catalyzed Bioreduction

KRED-P2-D12 ketoreductase reduces the prochiral ketone to (R)-EMSE:

  • Conditions :

    • pH: 7.07.0

    • Cofactor: NADPH.

  • Performance :

    • Conversion: 48%48\%

    • ee: 93%93\%

Lipase-Mediated Kinetic Resolution

Aspergillus niger lipase hydrolyzes racemic EMSE acetate (racrac-4):

  • Conditions :

    • Solvent: nn-Butanol (20%20\% v/v).

    • Temperature: 37C37^\circ \text{C}.

  • Outcomes :

    • Conversion: 50%50\%

    • ee: >99%>99\% (E-value >200>200)

Advantage : Avoids transition metals, ideal for pharmaceutical production.

Traditional Organic Synthesis

Grignard Addition-Reduction Route

A three-step synthesis involves:

  • Grignard reaction : 3-Ethoxy-4-methoxybenzonitrile + dimethyl sulfone \rightarrow ketone intermediate.

  • Reduction : NaBH4_4 in CH2_2Cl2_2/MeOH.

  • Sulfonylation : Methanesulfonyl chloride.

Data :

  • Overall yield: 7085%70-85\%

  • ee: Requires chiral resolution (e.g., N-acetyl-L-leucine).

Enamine Hydrogenation

A patent route (CN112250533B) uses chiral phosphoric acid catalysts for asymmetric hydrogenation of enamines:

  • Catalyst : Binaphthyl-derived phosphoric acid.

  • Conditions :

    • Solvent: Toluene

    • H2_2 pressure: 2atm2 \, \text{atm}.

  • Performance :

    • ee: 98.4%98.4\%

    • Yield: 90%90\%

Comparative Analysis of Methods

Method Catalyst/Enzyme Yield ee Metal Residue Scalability
Ru-PEG HydrogenationRuCl2_2(PEG-BIMAH)>99%99.4%<1 ppmIndustrial
Noyori TransferRuCl(p-cymene)87%99.4%ModerateLab-scale
KetoreductaseKRED-P2-D1248%93%NonePilot-scale
Lipase ResolutionA. niger lipase50%>99%NoneIndustrial
Grignard-ReductionNaBH4_485%RacemicNoneLab-scale

Industrial Considerations

  • Catalytic Hydrogenation : Preferred for high throughput and low catalyst loading (0.2mol%0.2 \, \text{mol}\%).

  • Enzymatic Routes : Eco-friendly but require costly enzyme optimization.

  • Heavy Metal Control : PEG-modified catalysts reduce Ru leaching, meeting ICH Q3D guidelines .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the sulfonyl group.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include acidic or basic environments, depending on the desired substitution.

Major Products:

    Oxidation: Formation of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)acetone.

    Reduction: Formation of 1-(3-Ethoxy-4-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Preparation Methods

The synthesis of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol has been optimized through various methodologies aimed at enhancing yield and purity. One notable approach involves asymmetric catalytic hydrogenation, which allows for the efficient production of this compound with minimal heavy metal residues, a critical factor for pharmaceutical applications .

Key Steps in Synthesis:

  • Catalytic Hydrogenation : Utilizing specific catalysts to convert precursors into the desired chiral alcohol.
  • Chiral Resolution : Avoiding complex chiral reagents to enhance the overall efficiency and reduce costs associated with production .

Therapeutic Uses

As a precursor to Apremilast, this compound plays a crucial role in the development of treatments for chronic inflammatory conditions. Its effectiveness as a PDE4 inhibitor contributes to its application in managing diseases characterized by excessive inflammation.

Case Studies

  • Clinical Trials : Clinical studies have demonstrated that Apremilast significantly improves symptoms in patients with psoriatic arthritis and psoriasis, showcasing the importance of its precursor in therapeutic formulations.
  • Comparative Analyses : Research comparing Apremilast with other PDE4 inhibitors indicates a favorable safety profile and efficacy, reinforcing the relevance of this compound in drug development .

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methoxy groups may facilitate binding to specific sites, while the methylsulfonyl group can participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone
  • Structure : Replaces the hydroxyl group with a ketone.
  • Role : A precursor to the target alcohol in Apremilast synthesis. Reduction of this ketone (via biocatalysts or metal catalysts) yields the desired chiral alcohol .
  • Key Data : Synthesized with 85% yield and recrystallized from petroleum ether/EtOAc .
1-(3-Ethoxy-4-methoxyphenyl)-2-((2-hydroxyethyl)sulfonyl)ethan-1-one
  • Structure : Contains a hydroxyethylsulfonyl group instead of methylsulfonyl and a ketone instead of alcohol.
  • Properties : Altered sulfonyl group may influence solubility and reactivity. Safety data highlight precautions for handling (e.g., P261: avoid inhalation) .
1-Methoxy-4-{1-[2-(methylsulfonyl)ethoxy]prop-2-yn-1-yl}benzene
  • Structure : Propargyl ether linked to a methylsulfonylethoxy chain.
  • Synthesis: Prepared via alkynylation of 1-(4-methoxyphenyl)prop-2-yn-1-ol with 2-(methylsulfonyl)ethanol (89% yield) .
  • Application : Demonstrates the versatility of sulfonyl-ether derivatives in organic synthesis.

Core Structure Variations

2-(4-Methoxyphenyl)-1-phenylethanol
  • Structure: Simpler phenyl-ethanol backbone lacking sulfonyl and ethoxy groups.
  • Properties : Lower molecular complexity reduces pharmacological relevance but serves as a model for studying alcohol derivatives .
Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)
  • Structure : Triazole core with sulfonylphenyl and fluorophenyl substituents.
  • Synthesis : Formed via sodium ethoxide-mediated coupling of α-halogenated ketones and triazoles .
  • Application: Potential use in antimicrobial or anti-inflammatory agents due to sulfonyl-triazole motifs.

Enantiomeric and Process-Related Analogs

(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
  • Structure : Amine analog of the target alcohol.
  • Role : Intermediate in alternative Apremilast synthesis routes. Salt formation with N-acetyl-L-leucine improves chiral purity .
  • Key Data : CAS 253168-94-4; stored under inert atmosphere .

Comparative Analysis Table

Compound Name Key Structural Features Synthesis Method Application/Relevance Reference
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol Chiral alcohol, ethoxy/methoxy phenyl, sulfonyl Biocatalytic reduction of ketone Apremilast intermediate
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone Ketone analog Alkylation/recrystallization Precursor to chiral alcohol
1-(3-Ethoxy-4-methoxyphenyl)-2-((2-hydroxyethyl)sulfonyl)ethan-1-one Hydroxyethylsulfonyl, ketone Not specified Research compound
1-Methoxy-4-{1-[2-(methylsulfonyl)ethoxy]prop-2-yn-1-yl}benzene Propargyl ether, methylsulfonylethoxy Alkynylation reaction Organic synthesis intermediate
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine Amine functionality Salt formation with N-acetyl-L-leucine Chiral intermediate for Apremilast

Research Findings and Implications

  • Stereochemical Control : The target alcohol’s (R)-enantiomer is essential for Apremilast efficacy. Enzymatic methods (e.g., ketoreductases) offer greener alternatives to metal-catalyzed reductions .
  • Solubility and Reactivity : Modifying the sulfonyl group (e.g., hydroxyethyl in ) impacts physicochemical properties, influencing drug candidate optimization.

Biological Activity

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol, also known as Apremilast Impurity 66, is a compound with significant biological activity, particularly in the context of its role as an intermediate in the synthesis of Apremilast, a drug used for the treatment of various inflammatory conditions. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₈O₅S
  • Molecular Weight : 274.33 g/mol
  • CAS Number : 2055542-18-0

This compound acts primarily as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in regulating various cellular functions, including inflammation and immune response. By inhibiting PDE4, this compound increases cAMP levels within cells, leading to reduced production of pro-inflammatory cytokines and modulation of immune responses.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported to be effective against pathogens such as Staphylococcus aureus and Candida albicans .

CompoundMIC (µg/mL)Target Organism
1-(3-Ethoxy-4-methoxyphenyl)...15Pseudomonas sp.
2,6-Dimethoxy-1,4-benzoquinone7.8Streptococcus mutans
Ethyl acetate extract19.5Candida albicans

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are significant due to its PDE4 inhibition mechanism. Clinical studies on Apremilast have demonstrated its effectiveness in reducing symptoms of psoriasis and psoriatic arthritis by decreasing the levels of inflammatory cytokines such as TNF-alpha and IL-17 .

Case Studies

  • Clinical Application in Psoriasis : A clinical trial involving Apremilast showed that patients experienced significant reductions in the Psoriasis Area and Severity Index (PASI) scores after treatment, indicating its efficacy as an anti-inflammatory agent .
  • In Vitro Studies : In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests potential applications in oncology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol?

  • Key Method : Nucleophilic substitution using propargylic alcohols and sulfonyl derivatives. For example, HBF₄-catalyzed reactions with 2-(methylsulfonyl)ethanol and aryl alcohols under inert conditions yield similar ether-sulfonyl structures .
  • Procedure : Purification via column chromatography (e.g., pentane/EtOAc) and structural validation using NMR and mass spectrometry. Recrystallization from ethanol is recommended for high-purity crystals .

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • X-ray crystallography for absolute configuration determination, as demonstrated for analogous sulfone derivatives .
  • ¹H/¹³C NMR to resolve methoxy, ethoxy, and methylsulfonyl groups.
  • HPLC with chiral columns to assess enantiomeric purity if asymmetric synthesis is employed .

Q. What are the solubility and handling protocols for this compound?

  • Solubility : Slightly soluble in methanol, ethyl acetate, and DMSO. Prepare stock solutions in inert gas-purged solvents to prevent oxidation .
  • Safety : Use gloves, protective eyewear, and fume hoods due to potential irritancy of sulfonyl groups. Store under nitrogen at –20°C .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the (S)-enantiomer?

  • Catalytic Methods : Asymmetric reduction using biocatalysts (e.g., P. crispum cells) or chiral auxiliaries. A patented route for a related compound involves enantioselective amination of ketones, achieving >90% ee .
  • Optimization : Adjust reaction pH, temperature, and solvent polarity to enhance stereochemical control. Monitor progress via TLC and chiral HPLC .

Q. How can computational modeling predict biological activity?

  • Molecular Docking : Compare the compound’s structure with known sulfone-based inhibitors (e.g., oxytocin receptor ligands). Use software like AutoDock to simulate binding to target proteins .
  • SAR Studies : Modify the ethoxy/methoxy substituents to evaluate effects on receptor affinity. Computational tools (e.g., DFT) can predict electronic and steric influences .

Q. What are the environmental implications of synthesizing and using this compound?

  • Ecotoxicology : Assess biodegradability using OECD 301 tests. Sulfone groups may resist hydrolysis, requiring advanced oxidation (e.g., UV/H₂O₂) for degradation .
  • Green Chemistry : Replace toxic solvents (e.g., chloroform) with cyclopentyl methyl ether (CPME) or ethanol. Explore biocatalytic routes to reduce waste .

Q. How do structural modifications impact antimicrobial activity?

  • Derivative Synthesis : Replace the methylsulfonyl group with bioisosteres (e.g., sulfonamide) and test against Gram-positive/negative bacteria.
  • Mechanistic Insight : Compare MIC values with analogs like 1-(4-Methylphenyl)ethanol, noting enhanced activity from electron-withdrawing sulfonyl groups .

Data Contradictions & Limitations

  • Synthetic Yields : Patent methods report high yields (>85%), but lab-scale reproductions may vary due to sensitivity to moisture or catalyst loading .
  • Biological Data : Limited direct studies on the target compound; extrapolations are based on structurally related sulfones. Prioritize in vitro assays to validate hypothesized activities .

Methodological Recommendations

  • Scale-Up : Use flow chemistry for safer handling of reactive intermediates (e.g., sodium sulfinate) .
  • Troubleshooting : If crystallization fails, employ solvent-antisolvent pairs (e.g., ethanol/water) or seed crystals from analogous compounds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol

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